molecular formula C15H19ClO5 B150144 Eupalinilide D CAS No. 757202-14-5

Eupalinilide D

Cat. No. B150144
M. Wt: 314.76 g/mol
InChI Key: JNRJLCSYIQFLDS-DKLFCYGSSA-N
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Description

Synthesis Analysis

The synthesis of Eupalinilide involves key transformations including a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . The synthetic route can access significant quantities in a single batch, employing reactions conducted on useful scales in a single vessel .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Eupalinilide include a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . Other reactions include adapted Luche reduction and aluminum-mediated epoxidation reactions to maximize the synthetic efficiency .

Scientific Research Applications

Anti-Cancer Properties

Eupalinilide B has shown promise as an anti-cancer agent, particularly in inhibiting the proliferation of laryngeal cancer cells. This compound has demonstrated potent inhibitory activity against various laryngeal cancer cell lines and has been found to selectively and reversibly inhibit lysine-specific demethylase 1 (LSD1). Additionally, it suppresses epithelial–mesenchymal transition in cancer cells and significantly reduces tumor growth in in vivo experiments, indicating its potential as a novel LSD1 inhibitor for treating laryngeal cancer (Jiang, Zhang, & Zhang, 2022).

Hematopoietic Stem and Progenitor Cell Expansion

Eupalinilide E has been identified as a promoter of human hematopoietic stem and progenitor cell (HSPC) expansion. It inhibits the differentiation of these cells, leading to an increase in clinically useful cell numbers. This property is significant in addressing the short supply of HSPCs used in treating various blood diseases and disorders. Synthetic routes have been developed for laboratory access to eupalinilide E, confirming its ability to expand HSPCs and inhibit differentiation through a novel mechanism (Johnson et al., 2016; Johnson, Chin, & Siegel, 2017).

Effects on Cord Blood Hematopoietic Stem Cells

Studies have assessed the effects of eupalinilide E on ex-vivo expansion activity on HSCs from human cord blood CD34+ cells. The findings suggest that while eupalinilide E alone does not significantly enhance the engrafting capability of HSCs, it can act synergistically with other compounds to enhance the ex-vivo expansion of both phenotyped HSCs and functionally engrafting HSCs. This indicates potential future use in clinical hematopoietic cell transplantation (Zhang et al., 2020).

Cytotoxic Properties

Eupalinilides K and L, isolated from Eupatorium lindleyanum, have shown significant cytotoxicity against various tumor cell lines. These compounds exhibit potent cytotoxic effects, particularly eupalinilide L, suggesting their potential in cancer treatment (Huo, Yang, Ding, & Yue, 2006).

Autophagy Induction in Cancer Cells

Eupalinin A, another related compound, has been shown to induce autophagocytosis in human leukemia cells. This finding is significant as it indicates a non-apoptotic form of cell death, which could have implications for cancer treatment strategies (Itoh et al., 2008).

Potential as Anti-inflammatory Agents

Eupalinilides have also been studied for their anti-inflammatory properties. Sesquiterpene lactones isolated from Eupatorium lindleyanum, including eupalinilides, have shown potential as natural anti-inflammatory agents. These compounds have demonstrated significant in vivo and in vitro anti-inflammatory activities, suggesting their potential in treating inflammatory conditions (Wang et al., 2017).

properties

IUPAC Name

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJLCSYIQFLDS-DKLFCYGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupalinilide D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Huo, SP Yang, J Ding, JM Yue - Journal of natural products, 2004 - ACS Publications
… Eupalinilide D (4) was formulated as C 15 H 19 ClO 5 by HREIMS at m/z 314.0931 (calcd 314.0921). The 1 H and 13 C NMR spectrum combined with a DEPT experiment showed that 4 …
Number of citations: 70 pubs.acs.org
ML Zhang, M Wu, JJ Zhang, D Irwin, YC Gu… - Chemistry & …, 2008 - academia.edu
1. Introduction.–The genus Eupatorium belongs to the Eupatorieae, one of the 13 tribes of the Asteraceae, and comprises of nearly 1200 species distributed mainly in the tropical …
Number of citations: 66 www.academia.edu
GW Gribble - 2009 - books.google.com
Despite the long association of organohalogen compounds with human activities, nature is the producer of nearly 5,000 halogen-containing chemicals. Once dismissed as accidents of …
Number of citations: 456 books.google.com
PY Liu, D Liu, WH Li, T Zhao, F Sauriol… - Chemistry & …, 2015 - Wiley Online Library
Eupatorium (family: Compositae), which comprises nearly 1200 species, is distributed throughout tropical America, Europe, Africa, and Asia. Up to now, the reported constituents from …
Number of citations: 77 onlinelibrary.wiley.com
BM Fraga - Natural product reports, 2005 - pubs.rsc.org
Covering: 2004. Previous review: Nat. Prod. Rep., 2004, 21, 669 This review covers the isolation, structural determination, synthesis and chemical and microbiological transformations of …
Number of citations: 41 pubs.rsc.org
QA Castillo Perdomo - 2015 - accedacris.ulpgc.es
Se hace un estudio fitoquímico de las especies endémicas de la isla La Española, Euparotium obtusissmum (colectada en Cabrera, Provincia María Trinidad Sánchez, Rep. …
Number of citations: 2 accedacris.ulpgc.es

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